[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester is a synthetic organic compound featuring a piperidine core substituted with:
- A tert-butyl carbamate group (Boc-protected amine) at the piperidin-3-ylmethyl position.
- An (S)-2-aminopropionyl (L-alanyl) moiety attached to the piperidine nitrogen.
This compound is a chiral intermediate in pharmaceutical synthesis, particularly for drugs targeting protease inhibition or neurological disorders. Its Boc-protected amine ensures stability during synthetic steps, while the alanyl group may contribute to biological activity through hydrogen bonding or receptor interactions .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)17-7-5-6-11(9-17)8-16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19)/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZKUJZFNNRYNC-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a piperidine ring, an amino acid moiety, and a carbamic acid derivative, which together contribute to its structural diversity and pharmacological properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential and applications.
Molecular Formula and Weight
- Molecular Formula : C15H29N3O3
- Molecular Weight : 299.42 g/mol
Structural Features
The compound consists of:
- A piperidine ring , which is known for its role in various biological activities.
- An amino acid moiety , specifically (S)-2-amino-propionic acid, which is essential for its interaction with biological targets.
- A tert-butyl ester group , enhancing lipophilicity, which may influence absorption and distribution in biological systems.
Research indicates that compounds with similar structural features often exhibit significant biological activities. The specific mechanisms of action for this compound may include:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : The interaction with various receptors can lead to neuroactive effects, potentially influencing neurotransmission.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains, indicating potential use as antibiotics.
- Neuroactive Potential : Research on piperidine derivatives indicates possible neuroprotective effects. A study demonstrated that certain piperidine compounds could enhance cognitive function in animal models, suggesting therapeutic applications in neurodegenerative diseases.
- Anticancer Properties : Some related compounds have been investigated for their anticancer activity. For example, carbamate derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Pharmacokinetics and Pharmacodynamics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperidine Derivative A | Piperidine ring + Alkyl chain | Antimicrobial |
| Carbamate B | Carbamic acid + Aromatic ring | Anticancer |
| Amino Acid C | Amino acid backbone + Ester | Neuroactive |
The uniqueness of this compound lies in its combination of structural elements that may enhance its interaction with biological targets compared to simpler analogs.
Potential Applications
The potential applications of this compound span various fields:
- Pharmaceutical Development : Investigating its use as an antimicrobial or neuroprotective agent.
- Agricultural Chemistry : Exploring its efficacy as a pesticide or herbicide due to potential bioactivity against pathogens.
These applications underscore the importance of exploring this compound's full potential in both therapeutic and industrial contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(A) [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1401668-73-2)
- Key Differences : The carbamic acid substituent is isopropyl instead of methyl.
- Molecular Formula : C₁₆H₃₁N₃O₃ (MW: 329.44 g/mol) vs. C₁₇H₃₃N₃O₃ (MW: 327.47 g/mol) for the target compound.
- Synthesis : Similar Boc-protection strategies are employed, but purification requires careful chromatography due to steric hindrance from the isopropyl group .
(B) [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS 1354029-14-3)
- Key Differences : An additional methylene spacer between the piperidine and carbamate groups.
- Impact: The spacer increases molecular weight (327.47 g/mol) and may enhance solubility in non-polar solvents .
(C) [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS 1401668-72-1)
Functional Analogues
(A) γ-Secretase Inhibitors
Compounds like {1S-Benzyl-4R-[...]}-carbamic acid tert-butyl ester () share the Boc-protected amine motif.
(B) Suzuki Coupling Intermediates
Compounds such as (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester () are synthesized via Suzuki coupling, a method also applicable to the target compound. The Boc group stabilizes intermediates during cross-coupling reactions .
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | pKa |
|---|---|---|---|---|
| Target Compound | C₁₇H₃₃N₃O₃ | 327.47 | ~412 (Predicted) | ~9.29 |
| [(S)-1-((S)-2-Amino...]-isopropyl (1401668-73-2) | C₁₆H₃₁N₃O₃ | 329.44 | N/A | ~8.9 |
| [(R)-1-((S)-2-Amino...]-methyl (1401668-72-1) | C₁₄H₂₇N₃O₃ | 285.38 | 412.7 (Predicted) | 9.05 |
Notes:
- Higher molecular weight correlates with increased hydrophobicity.
- Predicted pKa values suggest similar basicity across analogues, favoring solubility in acidic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
